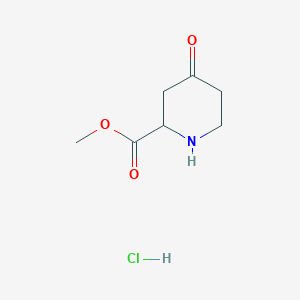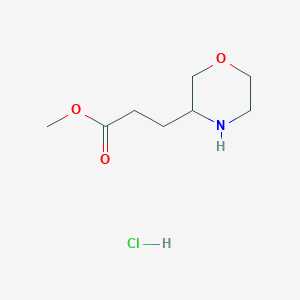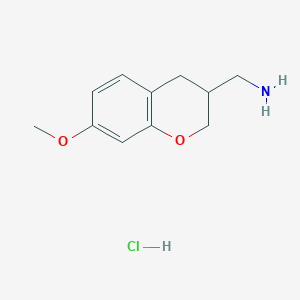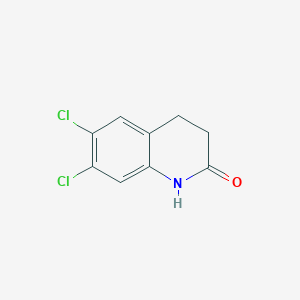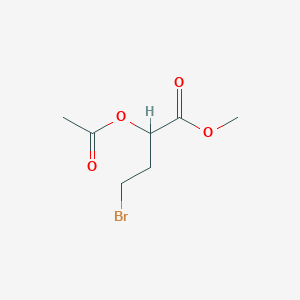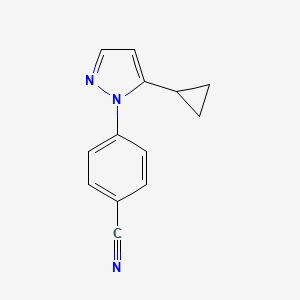![molecular formula C8H7ClN2O B1431648 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1260382-00-0](/img/structure/B1431648.png)
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the efficient synthesis of pyrrolopyridine and pyrazolopyridine derivatives, which are of interest due to their potential biological activities. The compound's reactivity, especially in nucleophilic displacement reactions, allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships in medicinal chemistry (Figueroa‐Pérez et al., 2006).
Contributions to Medicinal Chemistry
Research has shown that derivatives of this compound can be synthesized and screened as antibacterial agents, highlighting their potential contribution to the development of new therapeutic agents. This aligns with the broader trend of heterocyclic compounds being pivotal in the design and synthesis of drugs with diverse pharmacological activities (Abdel-Mohsen & Geies, 2008).
Development of Semiconducting Materials
Beyond its applications in organic synthesis and medicinal chemistry, this compound derivatives have been investigated for their utility in the development of novel semiconducting materials. These materials have shown promising n-channel transport characteristics, which are crucial for the advancement of electronic devices. The modification of this compound with different substituents has enabled the study of its optical, electrochemical properties, and self-assembly behavior, contributing valuable insights into the design of materials with desirable electronic properties (Zhou et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s suggested that similar compounds interact with their targets, such as fgfrs, and induce changes that inhibit the receptor’s function .
Biochemical Pathways
Fgfr inhibitors generally affect signal transduction pathways that regulate organ development, cell proliferation, and migration .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions suggest that this compound could be a valuable lead compound for developing targeted cancer therapies.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound influences cell signaling pathways, particularly those involving FGFRs, which play a role in cell proliferation, migration, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K
Propriétés
IUPAC Name |
6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXUMNQHGLZWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


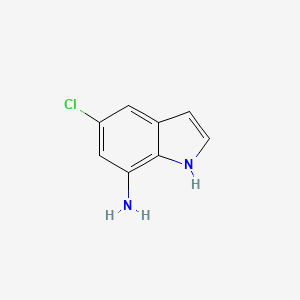

![4-[4-(Piperidinocarbonyl)phenyl]benzaldehyde](/img/structure/B1431570.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1431572.png)
![4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1431573.png)

